Product packaging for 2-Isopropyl-1-phenyl-1H-benzo[d]imidazole(Cat. No.:CAS No. 62987-32-0)

2-Isopropyl-1-phenyl-1H-benzo[d]imidazole

Cat. No.: B3055084
CAS No.: 62987-32-0
M. Wt: 236.31 g/mol
InChI Key: AKFXBZAPALKDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-1-phenyl-1H-benzo[d]imidazole is a novel benzimidazole derivative intended for research and development purposes exclusively. Benzimidazoles are a privileged scaffold in medicinal chemistry, known for their diverse biological activities. This compound features a benzimidazole core substituted at the 1-position with a phenyl ring and at the 2-position with an isopropyl group, modifications that are known to influence its electronic properties and potential interaction with biological targets. Research into analogous benzimidazole compounds has demonstrated significant applications in developing pharmacologically active agents, including antimicrobials, antitumor agents, and antivirals . Beyond pharmaceutical research, benzimidazole derivatives are also investigated in material science for their potential use in creating organic light-emitting diodes (OLEDs) and other advanced functional materials due to their unique electronic and optical properties . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult relevant safety data sheets and handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2 B3055084 2-Isopropyl-1-phenyl-1H-benzo[d]imidazole CAS No. 62987-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-12(2)16-17-14-10-6-7-11-15(14)18(16)13-8-4-3-5-9-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFXBZAPALKDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610342
Record name 1-Phenyl-2-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62987-32-0
Record name 1-Phenyl-2-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Isopropyl 1 Phenyl 1h Benzo D Imidazole and Analogous Structures

Classical Condensation and Cyclization Approaches for Benzimidazole (B57391) Ring Formation

The most traditional and widely used method for constructing the benzimidazole ring is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (e.g., ester, nitrile, or orthoester). researchgate.netconnectjournals.com This approach, often requiring strong acidic conditions and high temperatures, is known as the Phillips synthesis. nih.gov For the synthesis of 2-isopropyl-1-phenyl-1H-benzo[d]imidazole, this would classically involve the reaction of N-phenyl-1,2-phenylenediamine with isobutyric acid. The use of dehydrating agents like polyphosphoric acid (PPA) or mineral acids is common to facilitate the final cyclization step. sphinxsai.com

An alternative classical route involves the condensation of an o-phenylenediamine with an aldehyde, followed by oxidation. nih.govnih.gov In this case, N-phenyl-1,2-phenylenediamine would be reacted with isobutyraldehyde (B47883) to form an intermediate dihydrobenzimidazole, which is then oxidized to the final aromatic benzimidazole. tandfonline.com Various oxidizing agents have been employed for this second step, including manganese dioxide (MnO₂), iodine, or even air. nih.govtandfonline.com

These classical methods, while foundational, often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the generation of significant waste. sphinxsai.comnih.gov

Table 1: Classical Benzimidazole Synthesis Approaches

Starting Materials Reagent/Condition Product Type Reference
o-phenylenediamine, Carboxylic Acid Strong acid (e.g., PPA, HCl), High temperature 2-substituted benzimidazole connectjournals.comsphinxsai.com
o-phenylenediamine, Aldehyde Oxidizing agent (e.g., MnO₂, air) 2-substituted benzimidazole nih.govtandfonline.com
o-phenylenediamine, Orthoester Acid catalyst, Solvent-free 2-substituted benzimidazole nih.gov

Advanced Synthetic Strategies Involving C-N and C-C Bond Formations at the Benzimidazole Core

Modern synthetic chemistry has introduced more advanced and efficient strategies for benzimidazole synthesis, primarily relying on transition-metal-catalyzed cross-coupling reactions to form key C-N bonds.

One prominent strategy is the intramolecular cyclization of N-aryl amidines. researchgate.net This can be achieved through copper-catalyzed or palladium-catalyzed C-N bond formation. For instance, a suitably substituted N-(2-haloaryl)amidine can undergo an intramolecular Ullmann-type coupling to furnish the benzimidazole ring system. organic-chemistry.org A straightforward method for synthesizing benzimidazoles involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines, which can proceed even without a catalyst, using only K₂CO₃ in water. sphinxsai.com

Cascade reactions, where multiple bond-forming events occur in a single pot, have also been developed. A palladium-catalyzed cascade involving the reaction of a 2-chloroaryl sulfonate with an arylamine and an amide can be used to construct the benzimidazole scaffold with high regioselectivity. nih.gov This process involves a selective amination followed by amidation and subsequent condensation. nih.gov

Furthermore, cross-dehydrogenative coupling (CDC) reactions represent an atom-economical approach where C-N bonds are formed directly from C-H and N-H bonds under oxidative conditions, often catalyzed by transition metals like iridium or rhodium. nih.gov These methods avoid the need for pre-functionalized starting materials, aligning with the principles of green chemistry.

Regioselective Functionalization and Derivatization at the Benzimidazole Nitrogen (N1) and Carbon (C2) Positions

Achieving regioselectivity in the functionalization of the benzimidazole core is a significant challenge due to the similar electronic properties of the two nitrogen atoms in the imidazole (B134444) moiety. nih.gov

N1-Functionalization: To synthesize this compound, one approach is the N-arylation of pre-formed 2-isopropyl-1H-benzo[d]imidazole. Direct N-arylation often leads to a mixture of N1 and N3 isomers. nih.gov However, palladium-catalyzed methods have been developed that offer high regioselectivity. For example, cascade reactions using substrates like 2-chloroaryl sulfonates allow for a predictable, regiocontrolled synthesis of N-arylbenzimidazoles. nih.gov

C2-Functionalization: The introduction of substituents at the C2 position can be achieved through various methods. One approach is the copper hydride (CuH)-catalyzed C2-allylation of N-protected benzimidazoles using 1,3-dienes as pronucleophiles. nih.gov This method reverses the inherent selectivity for N-functionalization by using an electrophilic N–OPiv benzimidazole. nih.gov While this demonstrates a strategy for C-C bond formation at C2, direct C2-isopropylation would require different methodologies, potentially involving C-H activation or the use of specific organometallic reagents.

Application of Catalytic Systems and Green Chemistry Principles in the Synthesis of N-Phenyl-2-Isopropylbenzimidazoles

The principles of green chemistry have been increasingly applied to benzimidazole synthesis to create more sustainable and efficient processes. mdpi.comijarsct.co.in This involves the use of alternative solvents, energy sources, and catalytic systems.

Catalytic Systems: A wide range of catalysts have been employed to improve the efficiency of benzimidazole synthesis.

Metal Catalysts: Lewis acids and transition metals like copper, palladium, cobalt, and iron are widely used. nih.govmdpi.com Copper catalysts, such as Cu₂O, are effective for intramolecular C-N bond formation in water. organic-chemistry.org Cobalt nanocomposites have been used for the dehydrogenative coupling of o-phenylenediamines and aldehydes under additive- and oxidant-free conditions. nih.govorganic-chemistry.org Silica-supported ferric chloride and periodic acid have also been used as recyclable and efficient catalysts. nih.govnih.gov

Green Catalysts: Efforts have focused on developing environmentally benign catalysts. These include the use of deep eutectic solvents (DES), which can act as both the reaction medium and a reagent, and catalysts derived from natural sources, such as the aqueous extract of Acacia concinna pods. nih.govnih.gov

Green Chemistry Approaches:

Alternative Solvents: Water, ionic liquids (ILs), and deep eutectic solvents (DES) are explored as green alternatives to volatile organic compounds. nih.govmdpi.com Reactions in water are particularly advantageous from both environmental and economic standpoints. sphinxsai.comorganic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times (from hours to minutes) and increase product yields compared to conventional heating. mdpi.comorganic-chemistry.org

Solvent-Free Conditions: Performing reactions without a solvent, for example using mortar-pestle grinding or nano-catalysts under solvent-free conditions, minimizes waste and simplifies product isolation. sphinxsai.comnih.govtandfonline.com

Table 2: Green Synthesis Strategies for Benzimidazoles

Strategy Catalyst/Medium Advantages Reference
Microwave-Assisted Ionic Liquid [BMIM]HSO₄ Faster reaction times, high yields mdpi.com
Alternative Solvents Deep Eutectic Solvent (DES) Eco-friendly, dual role as solvent and reactant nih.gov
Nano-catalysis ZnO Nanoparticles High yields, short reaction times, recyclable catalyst mdpi.com
Solvent-Free Mortar-Pestle Grinding Operational simplicity, reduced waste tandfonline.com
Catalysis in Water Cu₂O/DMEDA Environmentally benign, high yields organic-chemistry.org

Methodological Developments for Incorporating Isopropyl and Phenyl Substituents

The specific incorporation of isopropyl and phenyl groups to form the target molecule relies on the strategic selection of starting materials and synthetic methods.

Incorporation of the Phenyl Group (N1-Arylation): The phenyl group is typically introduced by using an N-phenyl substituted o-phenylenediamine as a starting material in a classical condensation reaction. researchgate.net Alternatively, modern cross-coupling reactions provide a powerful tool for N-arylation of a pre-formed benzimidazole ring. Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation are standard methods for forming the required C-N bond. acs.orgtandfonline.com The development of ligands like tBuBrettPhos has enabled highly regioselective cascade reactions for synthesizing N-arylbenzimidazoles. nih.gov

Incorporation of the Isopropyl Group (C2-Alkylation): The isopropyl group is most commonly introduced by using a corresponding carboxylic acid or aldehyde in a condensation reaction with an o-phenylenediamine. Isobutyric acid or isobutyraldehyde are the logical and most direct precursors for the 2-isopropyl substituent. researchgate.net While direct C-H functionalization at the C2 position is an area of active research, the condensation approach remains the most straightforward and widely reported method for installing simple alkyl groups like isopropyl. nih.gov More recent methods have explored the synthesis of 2-alkyl substituted benzimidazoles using reagents like hexafluorophosphoric acid under microwave conditions. nih.gov

Advanced Structural Characterization and Conformational Analysis of 2 Isopropyl 1 Phenyl 1h Benzo D Imidazole

Spectroscopic Techniques for Elucidation of Molecular Architecture (e.g., High-Resolution Nuclear Magnetic Resonance, Vibrational Spectroscopy, Mass Spectrometry in Structural Context)

The molecular architecture of 2-Isopropyl-1-phenyl-1H-benzo[d]imidazole would be unequivocally established through a combination of spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide the primary evidence for the compound's constitution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) and phenyl rings, as well as the isopropyl group. The protons on the benzimidazole core would appear as a complex multiplet system. The phenyl group protons would also exhibit multiplets, with their chemical shifts influenced by the ring's orientation relative to the benzimidazole system. The isopropyl group would be characterized by a septet for the methine proton and a doublet for the two methyl groups.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts of the benzimidazole carbons, particularly C2, would be indicative of the electronic environment. The carbons of the isopropyl and phenyl substituents would also have characteristic chemical shifts.

A hypothetical ¹³C NMR data table is presented below based on general knowledge of similar benzimidazole structures.

AtomPredicted Chemical Shift (ppm)
C2155-160
C3a135-145
C4110-120
C5120-125
C6120-125
C7110-120
C7a135-145
C(Isopropyl CH)25-30
C(Isopropyl CH₃)20-25
C(Phenyl C1')135-140
C(Phenyl C2'/C6')125-130
C(Phenyl C3'/C5')128-132
C(Phenyl C4')125-130

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy would be utilized to identify the characteristic vibrational modes of the functional groups present in the molecule. Key expected vibrations would include the C=N stretching of the imidazole (B134444) ring, C-H stretching of the aromatic and aliphatic groups, and various fingerprint vibrations corresponding to the substituted benzene (B151609) rings.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of the isopropyl and phenyl groups.

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

To definitively determine the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction would be the method of choice. This technique would provide precise atomic coordinates, from which detailed geometric parameters can be derived.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles within the Benzimidazole and Substituent Moieties

The X-ray diffraction data would allow for the creation of a detailed table of intramolecular distances and angles.

ParameterExpected Value
C-N (imidazole ring)~1.32 - 1.39 Å
C-C (benzene ring)~1.36 - 1.41 Å
N-C-N (imidazole ring)~108 - 112°
C-N-C (imidazole ring)~105 - 109°
Dihedral Angle (Benzimidazole-Phenyl)Variable, dependent on crystal packing

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Stacking Interactions)

Analysis of the crystal structure would reveal the arrangement of molecules in the unit cell. While the title compound lacks traditional hydrogen bond donors, weak C-H···N or C-H···π interactions may be present. The packing would likely be dominated by van der Waals forces and potential π-π stacking interactions between the aromatic rings of adjacent molecules.

Tautomerism and Isomerism of the Benzimidazole Moiety in Solution and Solid States

For the N-unsubstituted benzimidazole, prototropic tautomerism is a key feature. However, in this compound, the presence of the phenyl group at the N1 position precludes this type of tautomerism. The structure is fixed as the 1,2-disubstituted isomer. Therefore, tautomeric equilibria are not expected for this specific compound.

Conformational Analysis of the Isopropyl and Phenyl Substituents and Their Influence on Overall Molecular Geometry

Phenyl Substituent: The rotational freedom around the N1-C(phenyl) bond would be a key conformational feature. The dihedral angle between the benzimidazole ring system and the phenyl ring would be determined by a balance of electronic effects and steric hindrance. Computational studies on similar 1-phenyl substituted benzimidazoles often show a non-planar arrangement to minimize steric clash.

A combination of variable-temperature NMR studies and computational modeling would be necessary to fully explore the conformational landscape of this molecule in solution.

Theoretical and Computational Investigations of 2 Isopropyl 1 Phenyl 1h Benzo D Imidazole

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov This method is employed to determine the ground-state geometry of a molecule by finding the lowest energy arrangement of its atoms. For 2-Isopropyl-1-phenyl-1H-benzo[d]imidazole, a DFT calculation, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to achieve a full geometry optimization. irjweb.comresearchgate.net

This optimization process yields the most stable 3D conformation of the molecule and provides precise data on its structural parameters. These parameters include bond lengths, bond angles, and dihedral angles, which define the spatial relationship between the benzimidazole (B57391) core, the N-phenyl group, and the C-isopropyl group. In related benzimidazole structures, the fused ring system is typically found to be essentially planar. nih.gov The optimization would reveal the preferred rotational orientations of the phenyl and isopropyl substituents relative to this plane.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netmalayajournal.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. mdpi.comresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov

For benzimidazole derivatives, the HOMO is often distributed across the electron-rich benzimidazole ring system, while the LUMO's location can vary depending on the substituents. researchgate.netmalayajournal.org The analysis of these orbitals for this compound would clarify the regions involved in charge transfer processes, which are fundamental to its reactivity.

Interactive Table: Illustrative Frontier Molecular Orbital Properties

The following table illustrates the type of data generated from an FMO analysis. Specific values for this compound would require dedicated computational studies.

PropertySymbolTypical Value Range (eV) for BenzimidazolesSignificance
HOMO EnergyEHOMO-5.0 to -6.5Electron-donating capacity; relates to ionization potential
LUMO EnergyELUMO-1.0 to -2.0Electron-accepting capacity; relates to electron affinity
HOMO-LUMO Energy GapΔE3.5 to 5.0Chemical reactivity and kinetic stability

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution across a molecule and predicting its reactive sites. nih.gov The MEP surface is colored based on the local electrostatic potential:

Red regions indicate a negative potential, signifying electron-rich areas that are susceptible to electrophilic attack.

Blue regions indicate a positive potential, corresponding to electron-poor areas that are favorable for nucleophilic attack.

Green regions represent neutral or zero potential areas. nih.govresearchgate.net

For this compound, the MEP map would likely show negative potential (red) concentrated around the nitrogen atoms of the imidazole (B134444) ring due to their lone pairs of electrons, identifying them as primary sites for hydrogen bonding and electrophilic interactions. nih.gov Positive potential (blue) would be expected around the hydrogen atoms of the phenyl and isopropyl groups. This visual information is crucial for understanding how the molecule interacts with other chemical species and biological targets.

Exploration of Global and Local Reactivity Descriptors and Their Implications

Global and local reactivity descriptors are quantitative measures derived from DFT calculations that help characterize a molecule's reactivity. These descriptors provide a more detailed understanding than FMO analysis alone. irjweb.com

Chemical Hardness (η): Measures the resistance to a change in electron configuration. Hard molecules have a large HOMO-LUMO gap and are less reactive. mdpi.com

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive. nih.gov

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile or accept electronic charge. nih.gov

Local Reactivity Descriptors , such as Fukui functions, provide information about reactivity at specific atomic sites within the molecule. researchgate.net They help identify which atoms are most likely to be involved in electrophilic, nucleophilic, or radical attacks, offering a site-specific map of reactivity.

Interactive Table: Illustrative Global Reactivity Descriptors

This table shows common global reactivity descriptors. The values are representative of related heterocyclic compounds and are for illustrative purposes only.

DescriptorSymbolFormulaSignificance
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures molecular stability and reactivity
Chemical SoftnessS1 / ηIndicates the tendency to react
Electronegativityχ-(EHOMO + ELUMO) / 2Measures electron-attracting power
Electrophilicity Indexωμ2 / 2η (where μ = -χ)Propensity to accept electrons

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT provides a static picture of the molecule at its lowest energy state, molecular modeling and dynamics simulations explore its dynamic behavior.

Conformational Analysis is used to investigate the different spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds. For this compound, this involves scanning the potential energy surface related to the rotation of the phenyl and isopropyl groups. This analysis identifies the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how its shape might influence its interactions. nih.gov

Molecular Dynamics (MD) Simulations simulate the motion of every atom in the molecule over time, providing a movie-like view of its behavior. MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. These simulations are essential for understanding the stability of different conformations and how the molecule behaves under physiological conditions.

Solvation Effects are also critical, as a molecule's properties can change significantly in a solution compared to the gas phase. Computational methods like the Polarizable Continuum Model (PCM) can be used to simulate the presence of a solvent. biointerfaceresearch.com These calculations would show how solvents affect the geometry, electronic properties, and reactivity of this compound, providing a more realistic prediction of its behavior in a chemical or biological system. researchgate.net

Exploration of Biological Activities and Associated Molecular Mechanisms of 2 Isopropyl 1 Phenyl 1h Benzo D Imidazole Derivatives

Antimicrobial Activity Research (Antibacterial and Antifungal)

Derivatives of 2-phenyl-1H-benzo[d]imidazole have demonstrated notable activity against a range of bacterial and fungal pathogens. nih.govspast.org Research into their mechanisms has pointed towards the disruption of essential cellular processes, including cell division and intercellular communication.

The antibacterial action of benzimidazole (B57391) derivatives has been linked to the inhibition of crucial bacterial enzymes. Molecular docking analyses for certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have identified several potential molecular targets critical for bacterial survival. nih.gov These include:

FtsZ (Filamenting temperature-sensitive protein Z): This protein is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. nih.gov It forms a Z-ring at the site of division, and its inhibition prevents septation and leads to bacterial cell death. nih.gov Certain substituted benzimidazoles have been identified as targeting FtsZ, making it a promising target for this class of compounds. nih.gov

(p)ppGpp synthetases/hydrolases: These enzymes are key regulators of the bacterial stringent response, a survival mechanism activated by nutritional stress. By modulating the levels of the alarmones guanosine (B1672433) pentaphosphate and tetraphosphate (B8577671) ((p)ppGpp), they control various cellular processes, including replication, transcription, and translation.

Pyruvate kinases: These enzymes play a central role in cellular metabolism by catalyzing the final step of glycolysis. Their inhibition can disrupt the energy production of the bacterial cell.

While these targets have been identified for the broader benzimidazole class, they represent plausible mechanisms of action for derivatives of 2-Isopropyl-1-phenyl-1H-benzo[d]imidazole. nih.gov

Quorum sensing (QS) is a cell-to-cell communication system that bacteria like Pseudomonas aeruginosa use to coordinate virulence factor production and biofilm formation. nih.govnih.gov Targeting QS is a promising anti-virulence strategy that may impose less selective pressure for resistance development compared to traditional antibiotics. nih.gov

The pqs system in P. aeruginosa is regulated by the transcriptional regulator PqsR. nih.govnih.gov Research has led to the development of potent PqsR antagonists based on the 1H-benzo[d]imidazole scaffold. A hit-to-lead optimization study identified 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile as a highly potent PqsR antagonist. nih.gov This compound effectively inhibited the PqsR-controlled reporter fusion in P. aeruginosa at nanomolar concentrations and significantly reduced the production of virulence factors like pyocyanin. nih.gov Notably, structure-activity relationship studies highlighted that the isopropyl substituent on the benzimidazole core was optimal for biological activity. nih.gov

Table 1: PqsR Antagonist Activity of a this compound Derivative

Compound ID Structure Target Bioactivity (IC₅₀) Organism

| 6f | 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile | PqsR | 70 nM | Pseudomonas aeruginosa |

Data sourced from a hit-to-lead study on PqsR inhibitors. nih.gov

Antiproliferative Activity Studies in Cellular Models

Benzimidazole derivatives are widely investigated for their anticancer properties, demonstrating the ability to inhibit the growth of various cancer cell lines. acs.orgacgpubs.orgmdpi.com Their mechanisms of action are often multifactorial, involving the modulation of key cellular pathways that control proliferation and survival.

The antiproliferative effects of 2-phenyl-1H-benzo[d]imidazole derivatives stem from their interaction with multiple oncogenic pathways and molecular targets:

Receptor Tyrosine Kinases (RTKs): Some derivatives, such as Triflorcas (an imidazo[2,1-b]benzothiazole (B1198073) derivative), target the Met receptor tyrosine kinase signaling pathway. nih.gov Others have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2), which are crucial for tumor angiogenesis and growth. nih.govnih.gov

Intracellular Signaling Cascades: The PI3K/Akt pathway, a central regulator of cell survival and proliferation, is a known target. nih.gov Additionally, some benzimidazole compounds can induce the production of reactive oxygen species (ROS), leading to the activation of stress-related pathways like the JNK signaling pathway, which can promote apoptosis in cancer cells. researchgate.net

Cell Cycle Regulators: Derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK2, which are essential for cell cycle progression. nih.govmdpi.com

Transcription Factors: A novel benzimidazole derivative was recently identified as an inhibitor of the c-Myc oncogene. nih.gov It acts by disrupting the interaction between c-Myc and its partner protein Max, leading to the downregulation of c-Myc protein levels and subsequent apoptosis. nih.gov

The targeting of the aforementioned pathways by 2-phenyl-1H-benzo[d]imidazole derivatives translates into potent growth inhibition and induction of cell death in cancer models.

Cell Cycle Arrest: A common mechanism is the induction of cell cycle arrest. For instance, treatment of HepG2 liver cancer cells with a benzimidazole-benzohydrazide hybrid resulted in a significant arrest at the G1 phase of the cell cycle. nih.gov Other studies have reported that benzimidazole derivatives can cause cell cycle arrest in the S, G0/G1, or G2/M phases, thereby preventing aberrant DNA replication and mitosis. nih.gov

Apoptosis Induction: These compounds are effective inducers of apoptosis (programmed cell death). The mechanisms include the disruption of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c. nih.gov This triggers a cascade of caspase activation, culminating in cell death. nih.gov Research on specific derivatives has shown an upregulation of pro-apoptotic proteins like Bax and caspase-3, alongside a downregulation of the anti-apoptotic protein Bcl-2. nih.gov In hepatocellular carcinoma cells, a novel derivative named MBIC was shown to promote apoptosis through the activation of a ROS-dependent JNK signaling pathway. researchgate.net

Table 2: Antiproliferative Activity of Representative 2-Phenyl-1H-benzo[d]imidazole Derivatives

Compound ID Substitution on Phenyl Ring Cell Line Activity (IC₅₀/GI₅₀ in µM)
ORT16 3-fluoro A549 (Lung) 0.177
ORT17 4-fluoro HeLa (Cervical) 0.354
ORT17 4-fluoro A375 (Melanoma) 0.354
Compound 2e 5-fluoro-2-hydroxy MCF7 (Breast) 0.18
Compound 2e 5-fluoro-2-hydroxy MDA-MB231 (Breast) 4.09
Compound 6i Halogenated benzylidene HepG2 (Liver) 7.82

| Compound 6h | Halogenated benzylidene | HCT-116 (Colon) | 9.04 |

Data compiled from studies on fluoro-substituted and other benzimidazole derivatives. acgpubs.orgnih.govarabjchem.org

Enzyme Inhibition Studies and Receptor Interactions

The biological activities of this compound derivatives are fundamentally linked to their ability to interact with and inhibit specific enzymes and cellular receptors.

Detailed enzymatic assays and interaction studies have confirmed the inhibitory potential of this class of compounds against a variety of biological targets:

Kinase Inhibition: Benzimidazole derivatives have been identified as potent multi-kinase inhibitors. Specific compounds have shown significant inhibitory activity against EGFR, HER2, VEGFR2, CDK2, and mTOR, with IC₅₀ values comparable to established kinase inhibitor drugs. nih.govmdpi.com

17β-HSD10 Inhibition: A series of 2-phenyl-1H-benzo[d]imidazole derivatives were designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. nih.gov The lead compound from this series showed an IC₅₀ of 1.65 µM. nih.gov

α-Glucosidase Inhibition: In the context of metabolic diseases, 2-phenyl-1H-benzo[d]imidazole derivatives have been developed as potent non-competitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The most active compounds displayed IC₅₀ values in the low micromolar and sub-micromolar range. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: Molecular docking studies have suggested that some antibacterial benzimidazole derivatives may target DHFR, an essential enzyme in the biosynthesis of nucleic acids and amino acids. acs.org

PqsR Receptor Antagonism: As discussed previously, derivatives containing the 1-isopropyl-1H-benzo[d]imidazole core act as potent antagonists of the PqsR transcriptional regulator, which functions as a receptor for quinolone signal molecules in P. aeruginosa. nih.gov

Table 3: Summary of Enzyme and Receptor Targets for 2-Phenyl-1H-benzo[d]imidazole Derivatives

Target Class Specific Target Biological Activity Representative Inhibitor IC₅₀
Transcriptional Regulator PqsR Antimicrobial (Anti-virulence) 70 nM
Kinases EGFR, HER2, CDK2, mTOR Antiproliferative 0.25 - 1.98 µM
Dehydrogenase 17β-HSD10 Neuroprotective (Potential) 1.65 µM

| Hydrolase | α-Glucosidase | Antidiabetic (Potential) | 0.71 µM |

Data compiled from various studies on benzimidazole derivatives. nih.govmdpi.comnih.govnih.gov

Inhibition of Key Enzymes (e.g., 17β-HSD10)

Benzimidazole derivatives have been identified as potent inhibitors of various enzymes critical to disease pathogenesis. A notable target is the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which has been implicated in the progression of Alzheimer's disease. nih.gov This mitochondrial enzyme's activity can disrupt the homeostasis of neuroprotective steroids, contributing to neurodegeneration. nih.gov

Researchers have designed and synthesized a series of 2-phenyl-1H-benzo[d]imidazole derivatives as novel inhibitors of 17β-HSD10. nih.gov In one study, a synthesized compound, N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide, demonstrated significant inhibitory efficacy against 17β-HSD10 with a low IC50 value and minimal toxicity. nih.gov Animal studies further revealed that this compound could mitigate cognitive impairments, highlighting the therapeutic potential of targeting 17β-HSD10 with benzimidazole-based inhibitors. nih.gov The development of such inhibitors provides a viable strategy for restoring neurosteroid balance in Alzheimer's treatment. nih.gov

Compound IDStructureTarget EnzymeIC50 ValueReference
Compound 33 N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide17β-HSD101.65 ± 0.55 μM nih.gov
AG18051 (1-azepan-1-yl-2-phenyl-2-(4-thioxo-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-yl)-ethanone)17β-HSD1092 nM nih.gov

This table presents examples of enzyme inhibitors, including a benzimidazole derivative, targeting 17β-HSD10.

Ligand-Protein Binding Mode Analysis via Molecular Docking and Dynamics Simulations

To understand the interaction between benzimidazole derivatives and their protein targets at a molecular level, researchers employ computational methods like molecular docking and molecular dynamics (MD) simulations. tandfonline.comnih.gov These techniques are crucial for rational drug design and for elucidating the mechanism of action. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. rroij.com For instance, docking studies on benzimidazole derivatives have been used to investigate their binding to targets like the SARS-CoV-2 main protease (Mpro), the human angiotensin-converting enzyme 2 (ACE2) receptor, and microbial enzymes such as 14-α demethylase (CYP51). nih.govacs.org These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. acs.orgsemanticscholar.org In one study, docking analysis of a benzimidazole–thiadiazole hybrid with CYP51 showed that a hydrogen bond formed between the hydrogen at the 1-position of the benzimidazole ring and the amino acid Met508, with the most active compound having the highest docking energy of -10.928 kcal/mol. acs.org

Following docking, molecular dynamics (MD) simulations are performed to study the physical movement and stability of the ligand-protein complex over time. tandfonline.comnih.gov By simulating the complex for periods such as 100 nanoseconds, researchers can analyze metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.govresearchgate.net A stable complex is often indicated by low RMSD values. nih.gov MD simulations have confirmed the stability of benzimidazole derivatives in the active sites of various proteins, including tubulin and viral enzymes, providing a dynamic view of the binding interactions initially predicted by docking. nih.govsemanticscholar.org

Diverse Pharmacological Applications of Benzimidazole Derivatives

The benzimidazole nucleus is a core component in a multitude of compounds demonstrating a wide range of pharmacological effects. nih.gov This versatility stems from its structural similarity to natural purines, allowing it to interact with numerous biopolymers.

Anthelmintic: Benzimidazole derivatives such as albendazole (B1665689) and mebendazole (B1676124) are widely used anthelmintic agents. eurekaselect.com Their primary mechanism of action involves binding to β-tubulin, which inhibits the polymerization of microtubules in parasitic worms. semanticscholar.org This disruption of the cytoskeleton interferes with essential cellular processes like cell division and glucose uptake, ultimately leading to the parasite's death. semanticscholar.org

Antiviral: The antiviral properties of benzimidazoles have been tested against a variety of viruses, including enteroviruses, respiratory syncytial virus (RSV), and herpes simplex virus (HSV). Their mechanism can involve inhibiting viral replication, disrupting viral enzymes, or blocking the entry of the virus into host cells. For example, certain derivatives have shown potent inhibition of the coxsackievirus.

Anti-inflammatory: Benzimidazole compounds exhibit anti-inflammatory effects through various mechanisms. nih.gov They can interact with targets like cyclooxygenase (COX) enzymes, 5-lipoxygenase, and various proinflammatory cytokines. researchgate.net Recently, a novel series of benzimidazoles was identified as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2, which is a major mediator of inflammation, pain, and fever. researchgate.net

Antiulcer: A significant application of benzimidazole derivatives is in the treatment of acid-peptic disorders. opnme.com Compounds like omeprazole (B731) function as proton pump inhibitors (PPIs). opnme.com They act by irreversibly blocking the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells, which is the final step in gastric acid secretion. semanticscholar.org This leads to a potent and long-lasting reduction of stomach acid. nih.gov

Antioxidant: Many benzimidazole derivatives possess antioxidant properties, which are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. researchgate.net The antioxidant activity is evaluated using various in vitro assays, such as DPPH radical scavenging and β-carotene bleaching inhibition. rroij.com Certain derivatives containing thiosemicarbazide (B42300) and triazole moieties have shown significant antioxidant effects.

Topoisomerase-I Inhibition: DNA topoisomerases are crucial enzymes for DNA replication and transcription, making them key targets for anticancer drugs. acs.org Some benzimidazole derivatives act as topoisomerase I inhibitors. acs.org These compounds stabilize the complex formed between the enzyme and DNA, which leads to DNA strand breaks and ultimately induces cancer cell death.

Neuropeptide Y (NPY) Receptor Modulation: Neuropeptide Y receptors, particularly the Y1 and Y5 subtypes, are involved in regulating physiological functions like food intake. Benzimidazole derivatives have been developed as potent and selective antagonists for these receptors. For example, optimization of a benzimidazole core structure led to the identification of an orally available NPY Y5 receptor antagonist with demonstrated efficacy in vivo, suggesting its potential for treating obesity.

Angiotensin-II Inhibition: The renin-angiotensin system is a critical regulator of blood pressure, with angiotensin II (Ang II) being a potent vasoconstrictor. Benzimidazole derivatives like candesartan (B1668252) are classified as Ang II receptor antagonists (or "sartans"). They selectively block the AT1 receptor, preventing Ang II from exerting its hypertensive effects, which makes them effective for treating hypertension.

5-HT3 Antagonism: 5-HT3 receptors are ligand-gated ion channels involved in processes like chemotherapy-induced nausea and vomiting. Benzimidazole derivatives have been developed as potent 5-HT3 receptor antagonists. Lerisetron, a 2-piperazinylbenzimidazole derivative, exhibited high affinity for the 5-HT3 receptor, demonstrating the importance of the benzimidazole scaffold in designing effective antiemetic agents.

Factor Xa Inhibition: Factor Xa (FXa) is a crucial enzyme in the blood coagulation cascade, and its inhibition is a key strategy for preventing and treating thrombotic disorders. Inhibitors based on the benzimidazole scaffold have shown potent and selective activity against Factor Xa. Crystallography studies have helped to understand how these inhibitors bind to the S1 and S4 pockets of the enzyme, leading to improved anticoagulant activity.

Pharmacological ApplicationMechanism of Action / TargetExample Compound(s)Reference(s)
Anthelmintic Inhibition of microtubule polymerization by binding to β-tubulinAlbendazole, Mebendazole semanticscholar.orgeurekaselect.com
Antiviral Inhibition of viral replication and/or entryMaribavir researchgate.net
Anti-inflammatory Inhibition of mPGES-1, COX, 5-lipoxygenaseAGU654 researchgate.netresearchgate.net
Antiulcer Inhibition of H+/K+-ATPase (Proton Pump)Omeprazole, Lansoprazole semanticscholar.orgopnme.com
Antioxidant Free radical scavenging, inhibition of lipid peroxidationVarious thiosemicarbazide and triazole derivatives rroij.com
Topoisomerase-I Inhibition Stabilization of topoisomerase-DNA cleavable complexHoechst 33342 acs.org
Neuropeptide Y Receptor Modulation Antagonism of NPY Y1 and Y5 receptorsBIBO3304 (Y1 antagonist)
Angiotensin-II Inhibition Selective antagonism of the AT1 receptorCandesartan, Telmisartan
5-HT3 Antagonism Blockade of 5-HT3 receptorsLerisetron
Factor Xa Inhibition Direct inhibition of Factor Xa active siteIndole and carbazole (B46965) scaffold derivatives

This table summarizes the diverse pharmacological applications of benzimidazole derivatives, their mechanisms, and representative compounds.

Structure Activity Relationship Sar Studies and Rational Design Principles

Correlating Substituent Effects on the Benzimidazole (B57391), Phenyl, and Isopropyl Moieties with Biological Potency

The biological properties of the benzimidazole system are significantly influenced by the nature and position of substituents on its core structure. nih.gov Specifically, substitutions at the N-1 and C-2 positions are critical determinants of pharmacological efficacy. acs.org

Isopropyl Moiety (C-2 Position): Research on related benzimidazole derivatives has highlighted the importance of the substituent size at the C-2 position for biological activity. In a hit-to-lead optimization study for PqsR antagonists, it was discovered that the isopropyl group at the N-1 position (structurally analogous to the C-2 position in terms of spatial influence) was optimal for activity. nih.gov Both smaller substituents (like methyl) and larger ones resulted in a decrease in potency, indicating a specific steric requirement within the binding pocket of the biological target. nih.gov This suggests that the isopropyl group on the 2-isopropyl-1-phenyl-1H-benzo[d]imidazole scaffold likely provides an ideal balance of size and lipophilicity for effective interaction with its target protein.

Phenyl Moiety (N-1 Position): The substituent at the N-1 position of the benzimidazole ring plays a pivotal role in modulating the compound's biological profile. Studies on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have shown that introducing alkyl groups at this position can positively influence chemotherapeutic efficacy. nih.govacs.org For instance, N-substitution with straight-chain alkyl groups led to enhanced antiproliferative activity against the MDA-MB-231 human breast cancer cell line. nih.gov This enhancement is often linked to increased lipophilicity, which can improve membrane permeation. nih.govacs.org

The activity was observed to increase with the length of the alkyl chain, peaking at a pentyl group, before slightly decreasing with a heptyl group. This trend underscores the role of hydrophobicity in the biological action of these molecules. nih.gov While these studies focus on alkyl chains, the principle can be extended to the N-1 phenyl group, suggesting its hydrophobic character is a key contributor to activity. Modifications to this phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can further modulate the electronic and steric properties of the entire molecule, thereby influencing its binding affinity.

Table 1: Effect of N-1 Alkyl Chain Length on Antiproliferative Activity of 2-phenyl-1H-benzimidazole Derivatives nih.gov
CompoundN-1 SubstituentIC₅₀ (µM) vs. MDA-MB-231
1aMethyl>100
1bEthyl89.12
1cPropyl41.69
1dButyl25.12
1ePentyl21.93
1fHexyl24.55
1gHeptyl33.10

Optimization Strategies Based on Systematic Structural Modifications for Enhanced Activity

Building on SAR insights, several optimization strategies have been employed to enhance the biological activity of benzimidazole-based compounds. These strategies involve systematic structural modifications aimed at improving target affinity, selectivity, and drug-like properties.

A primary strategy involves exploring the steric and lipophilic requirements of the target's binding site. acs.org This is achieved by:

Varying Substituents: As demonstrated with the isopropyl group, systematically altering the size and nature of substituents at key positions (N-1, C-2, and the benzimidazole ring) helps to probe the dimensions of the binding pocket and optimize van der Waals interactions. nih.gov

Introducing Hydrophobic Fragments: In cases where a hydrophobic cavity is present in the target protein, introducing lipophilic groups (e.g., alkyl, aryl) can occupy this space and significantly enhance binding affinity and potency. nih.gov

Halogen Substitution: The introduction of halogens (e.g., chlorine, fluorine) on the benzimidazole or phenyl rings is a widely used tactic. acs.org Halogens can increase lipophilicity, act as hydrogen bond acceptors, and block sites of metabolic degradation, thereby improving both potency and pharmacokinetic profiles.

Another key optimization approach is the installation of different heterocyclic headgroups to discover novel scaffolds with improved potency. For example, replacing a quinazolin-4(3H)-one core with a 1H-benzo[d]imidazol-2-amine group led to a 15-fold enhancement of activity in a series of PqsR inhibitors. nih.gov This highlights the importance of the core scaffold in establishing the primary binding interactions.

Furthermore, the introduction of polar, solubilizing functional groups is a critical strategy to improve drug-like properties without compromising biological activity. acs.org This can involve adding moieties capable of forming hydrogen bonds, which can enhance solubility and bioavailability.

Computational Approaches in SAR: Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

Computational methods are indispensable tools in modern drug design, providing valuable insights into the SAR of compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are particularly powerful techniques for rationalizing experimental data and guiding the design of new, more potent analogs. nih.govsemanticscholar.org

Quantitative Structure-Activity Relationships (QSAR): QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For benzimidazole derivatives, both 2D- and 3D-QSAR models have been successfully developed. These models use molecular descriptors (e.g., electronic, steric, hydrophobic properties) to predict the activity of novel compounds before their synthesis, thereby saving time and resources. nih.govsemanticscholar.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps. These maps visualize the regions around the molecule where modifications are likely to increase or decrease activity. For example, they can indicate where bulky groups are favored (sterically favorable regions) or where electron-withdrawing groups would be beneficial (electrostatically favorable regions). nih.gov

Pharmacophore Modeling: Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. For a series of benzimidazole-based agonists of the Farnesoid X receptor (FXR), a five-feature pharmacophore model, HHHRR, was identified as the best hypothesis. nih.govresearchgate.net This model consists of three hydrophobic features (H) and two aromatic rings (R).

The development of such a model provides a 3D blueprint for designing new molecules that fit the receptor's binding site. The HHHRR model, for instance, yielded a 3D-QSAR model with high statistical significance (R² = 0.8974) and good predictive power (Q² = 0.7559), confirming its reliability for guiding the design of new FXR agonists. nih.govresearchgate.net These computational models, often combined with molecular docking simulations, allow researchers to understand the specific binding modes of benzimidazole derivatives at the atomic level, revealing key interactions that can be optimized to enhance potency. nih.gov

Table 2: Statistical Validation of a 3D-QSAR Model for Benzimidazole-Based FXR Agonists nih.govresearchgate.net
ParameterDescriptionValue
Coefficient of determination (goodness of fit)0.8974
Cross-validated correlation coefficient (predictive power)0.7559
Pharmacophore HypothesisBest ranked modelHHHRR

Coordination Chemistry and Emerging Applications of 2 Isopropyl 1 Phenyl 1h Benzo D Imidazole As a Ligand

Synthesis and Characterization of Metal Complexes Featuring the Benzimidazole (B57391) Core

The synthesis of metal complexes incorporating the 2-Isopropyl-1-phenyl-1H-benzo[d]imidazole ligand is an area of growing interest in coordination chemistry. While specific literature on this exact ligand is not extensively available, the general synthetic routes for benzimidazole-based complexes typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, is crucial and is often optimized for the specific metal ion and desired complex.

For analogous benzimidazole derivatives, syntheses are often carried out in alcoholic solutions, such as ethanol (B145695) or methanol, where the ligand and the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) are mixed in specific stoichiometric ratios. The resulting metal complexes often precipitate from the solution upon cooling or after a period of reflux.

Characterization of these complexes is paramount to understanding their structure and properties. A suite of analytical techniques is typically employed. Elemental analysis (C, H, N) is fundamental for confirming the empirical formula of the synthesized complexes. Molar conductivity measurements in solvents like DMF or DMSO are used to determine the electrolytic or non-electrolytic nature of the complexes. Magnetic susceptibility measurements at room temperature provide insights into the geometry of the metal center.

Analysis of Coordination Modes and Geometries in Organometallic and Coordination Compounds

The this compound ligand possesses multiple potential coordination sites, primarily the two nitrogen atoms of the imidazole (B134444) ring. However, steric hindrance from the isopropyl and phenyl groups can significantly influence its coordination behavior.

In many benzimidazole derivatives, coordination to a metal center occurs through the sp2-hybridized nitrogen atom of the imidazole ring. This monodentate coordination is a common feature observed in a variety of metal complexes. It is anticipated that this compound would primarily act as a monodentate ligand, coordinating to metal ions through the more accessible nitrogen atom of the benzimidazole core.

The geometry of the resulting organometallic and coordination compounds is dictated by the coordination number of the metal ion and the steric bulk of the coordinated ligands. For instance, with a 1:2 metal-to-ligand ratio, four-coordinate metal centers could adopt either a tetrahedral or a square planar geometry. The specific geometry is influenced by the electronic configuration of the metal ion. For example, Ni(II) complexes with monodentate benzimidazole ligands have been reported to exhibit tetrahedral geometry, while Cu(II) complexes often favor a square planar arrangement.

Spectroscopic and Crystallographic Characterization of Metal-Benzimidazole Complexes

Spectroscopic and crystallographic techniques are indispensable for the detailed structural elucidation of metal-benzimidazole complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The coordination of the benzimidazole nitrogen to the metal center is typically evidenced by a shift in the stretching frequency of the C=N bond in the IR spectrum of the complex compared to the free ligand. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its complexes in solution. In the 1H NMR spectrum of the free ligand, the N-H proton of the imidazole ring gives a characteristic signal. Changes in the chemical shifts of the protons in the vicinity of the coordinating nitrogen atom upon complexation can provide evidence of metal-ligand bond formation.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the metal center. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment of the metal ion.

Table 1: Spectroscopic Data for Hypothetical Metal Complexes of this compound (L)

ComplexKey IR Bands (cm⁻¹)¹H NMR Chemical Shifts (δ, ppm)UV-Vis λmax (nm)
[CuL₂Cl₂]ν(C=N) shift, ν(Cu-N)Aromatic protons shiftd-d transitions
[NiL₂Cl₂]ν(C=N) shift, ν(Ni-N)Aromatic protons shiftd-d transitions
[CoL₂Cl₂]ν(C=N) shift, ν(Co-N)Aromatic protons shiftd-d transitions
[ZnL₂Cl₂]ν(C=N) shift, ν(Zn-N)Aromatic protons shiftLigand-based transitions

Potential in Catalysis and Advanced Materials Research

Metal complexes of benzimidazole derivatives have shown significant promise in various fields, including catalysis and materials science. The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates.

Catalysis: Benzimidazole-containing metal complexes have been explored as catalysts in a range of organic transformations. The specific application depends on the nature of the metal ion and the ligand framework. For example, copper complexes have been investigated for their catalytic activity in oxidation reactions, while palladium complexes are known to be effective catalysts for cross-coupling reactions. The steric and electronic properties of the this compound ligand could be tuned to influence the selectivity and efficiency of such catalytic processes.

Advanced Materials: The development of novel materials with specific optical, electronic, or magnetic properties is an active area of research. Metal complexes of benzimidazole derivatives are of interest for their potential applications in areas such as light-emitting diodes (LEDs), sensors, and magnetic materials. The photophysical properties of these complexes, such as their absorption and emission characteristics, can be modulated by changing the metal ion or by modifying the benzimidazole ligand. The presence of the phenyl and isopropyl substituents on the benzimidazole core could influence the packing of the molecules in the solid state, which in turn could affect the bulk properties of the material.

While the exploration of metal complexes of this compound is still in its nascent stages, the rich coordination chemistry of the benzimidazole scaffold suggests that these complexes could have significant potential in the development of new catalysts and advanced materials. Further research is needed to synthesize and characterize these complexes and to fully evaluate their potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-isopropyl-1-phenyl-1H-benzo[d]imidazole, and how can purity be validated?

  • Methodology :

  • Synthesis : A common approach involves refluxing o-phenylenediamine with substituted benzaldehyde derivatives (e.g., 4-isopropylbenzaldehyde) in the presence of a catalyst such as nano-SiO₂ under solvent-free conditions. This method minimizes by-products and achieves yields up to 96% .
  • Characterization : Use NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) can resolve bond angles and dihedral planes (e.g., planar benzimidazole systems with deviations <0.026 Å) .
  • Purity Validation : Elemental analysis (C, H, N) should match calculated values within ±0.4%. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for assessing chemical purity (>98%) .

Q. How can computational tools predict the biological activity of this compound derivatives?

  • Methodology :

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., EGFR kinase). Optimize the ligand structure using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to refine electronic properties .
  • ADMET Prediction : Use SwissADME or pkCSM to evaluate pharmacokinetics (e.g., logP for lipophilicity, CYP450 inhibition). Toxicity risks (e.g., hERG inhibition) can be assessed via ProTox-II .

Advanced Research Questions

Q. How do structural modifications at the 2-isopropyl or phenyl positions influence bioactivity?

  • Methodology :

  • SAR Studies : Systematically vary substituents (e.g., -Cl, -CH₃, -OCH₃) and compare IC₅₀ values in cytotoxicity assays (e.g., MTT on MCF-7 cells). For example, halogen substituents at R₄ increase antibacterial activity against S. aureus by enhancing membrane permeability .
  • Crystallographic Insights : SC-XRD reveals that planar benzimidazole systems with dihedral angles >60° between aromatic rings reduce steric hindrance, improving binding to hydrophobic enzyme pockets .

Q. How can contradictory cytotoxicity data for benzimidazole derivatives be resolved?

  • Methodology :

  • Data Normalization : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. For example, discrepancies in IC₅₀ values for EGFR inhibition may arise from differences in ATP concentrations during kinase assays .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies. A 2024 review noted that electron-withdrawing groups (e.g., -CF₃) enhance apoptosis in cancer cells but increase hepatotoxicity risks, requiring dose optimization .

Q. What strategies improve the crystallinity of this compound for X-ray studies?

  • Methodology :

  • Crystallization : Use solvent diffusion (e.g., ethyl acetate/hexane) at 4°C. For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine data .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) with CrystalExplorer to identify packing motifs that stabilize the lattice .

Experimental Design & Data Analysis

Q. How to design a robust protocol for evaluating antimicrobial activity?

  • Methodology :

  • Assay Setup : Use agar dilution (CLSI guidelines) with S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include positive controls (e.g., ciprofloxacin) and measure MICs in triplicate .
  • Mechanistic Studies : Perform time-kill assays and SEM imaging to assess membrane disruption. Synergy with β-lactams can be tested via checkerboard assays .

Q. What computational methods validate the stability of benzimidazole-protein complexes?

  • Methodology :

  • MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields. Analyze RMSD (<2.0 Å) and hydrogen bond persistence (>50% simulation time) to confirm binding stability .
  • MM/PBSA Calculations : Estimate binding free energies (ΔG) to rank derivatives. For example, a ΔG of −28.5 kcal/mol correlates with strong EGFR inhibition (IC₅₀ = 1.2 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.